molecular formula C15H12N4O5S3 B3005615 (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide CAS No. 865176-13-2

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide

Cat. No.: B3005615
CAS No.: 865176-13-2
M. Wt: 424.46
InChI Key: LBJFXBDZZOCUFF-ICFOKQHNSA-N
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Description

This compound is a benzothiazole-thiophene hybrid featuring a sulfamoyl group at position 6 of the benzothiazole ring and a nitro substituent on the thiophene moiety. The Z-configuration of the imine bond is critical for its stereoelectronic properties, influencing interactions with biological targets .

Properties

IUPAC Name

5-nitro-N-(3-prop-2-enyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O5S3/c1-2-7-18-10-4-3-9(27(16,23)24)8-12(10)26-15(18)17-14(20)11-5-6-13(25-11)19(21)22/h2-6,8H,1,7H2,(H2,16,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJFXBDZZOCUFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This compound is characterized by the presence of a thiazole ring, a sulfonamide group, and a nitrothiophene moiety, which contribute to its potential therapeutic applications.

Structural Features

The molecular formula of this compound is C18H17N3O4SC_{18}H_{17}N_{3}O_{4}S with a molecular weight of 373.46 g/mol. The structural components include:

  • Thiazole Ring : Known for its roles in pharmaceuticals, particularly as antimicrobial and anticancer agents.
  • Sulfonamide Group : Commonly associated with antibacterial activity.
  • Nitrothiophene Moiety : Contributes to the compound's reactivity and potential biological effects.

Antimicrobial Properties

The sulfonamide group in the compound is well-documented for its antibacterial properties. Sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. Studies have shown that similar compounds demonstrate significant antibacterial activity against various strains of bacteria, suggesting that (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide may exhibit comparable effects.

Anticancer Activity

Research into thiazole derivatives has indicated their potential as anticancer agents. The presence of the thiazole ring in this compound suggests possible mechanisms of action against cancer cells, potentially through apoptosis induction or cell cycle arrest. In vitro studies on related compounds have shown promising results in inhibiting tumor cell proliferation.

Enzyme Inhibition

The compound's structure suggests potential enzyme inhibition capabilities. For instance, compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Molecular docking studies can provide insights into the binding interactions between this compound and target enzymes.

Case Studies and Experimental Data

  • Antibacterial Activity : A study evaluating the antibacterial effects of sulfonamide derivatives found that modifications to the thiazole ring significantly enhanced activity against Gram-positive bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range.
  • Anticancer Studies : In vitro assays on thiazole-based compounds demonstrated IC50 values ranging from 5 µM to 20 µM against various cancer cell lines, indicating moderate to strong antiproliferative effects.
  • Enzyme Inhibition : Molecular dynamics simulations have revealed that compounds with similar structures can effectively bind to AChE, leading to significant inhibition rates. For example, one study reported an IC50 value of 2.7 µM for a related thiazole derivative.

Synthesis Pathways

The synthesis of (Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide can be achieved through several methodologies:

  • Formation of Thiazole Core : Cyclization reactions involving 2-aminobenzoic acid derivatives and appropriate aldehydes under acidic conditions.
  • Allylation : Introduction of the allyl group using allyl bromide in the presence of bases such as potassium carbonate.
  • Sulfamoylation : Reaction with sulfamoyl chloride under basic conditions to incorporate the sulfonamide functional group.
  • Nitro Group Introduction : Electrophilic nitration methods can be utilized to introduce the nitro group onto the thiophene ring.

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three classes of analogs:

  • Heterocycle Differences: The thiophene in the target compound vs. furan in affects aromaticity and electronic distribution. Nitro groups on both heterocycles suggest shared electron-withdrawing effects .
  • 1,3,4-Thiadiazole derivatives ( and ): Ring System: Benzothiazole vs. 1,3,4-thiadiazole. Bioactivity: 1,3,4-Thiadiazoles are known for antimicrobial and antitumor activities (), while benzothiazoles are explored for kinase inhibition and anti-inflammatory effects .
  • Thiazolylmethylcarbamate analogs ():

    • Functional Groups : Carbamates in vs. carboxamide in the target compound. Carbamates may confer hydrolytic stability but reduce electrophilicity.
    • Complexity : analogs feature branched architectures with multiple stereocenters, contrasting with the planar benzothiazole-thiophene system of the target compound .

Physicochemical and Spectroscopic Properties

Property Target Compound Analog (4h)
Molecular Weight ~435 g/mol (estimated) ~420 g/mol (estimated) 392.48 g/mol
Solubility Moderate (sulfamoyl group) Low (methoxy group) Low (chlorophenyl substituent)
IR Peaks (C=O) ~1680-1700 cm⁻¹ (amide) ~1690 cm⁻¹ (amide) 1690, 1638 cm⁻¹ (dual C=O)
MS Fragmentation Not reported Not reported m/z 392 (M⁺), 337 (base peak)
  • Key Observations :
    • The sulfamoyl group in the target compound likely improves aqueous solubility compared to methoxy or chlorophenyl substituents .
    • Dual carbonyl peaks in (4h) suggest distinct electronic environments for carbonyl groups, absent in the target compound’s single amide .

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